4,4'-Biphenylbis(diazonium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

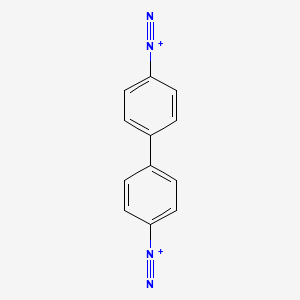

4,4'-Biphenylbis(diazonium), also known as 4,4'-Biphenylbis(diazonium), is a useful research compound. Its molecular formula is C12H8N4+2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4'-Biphenylbis(diazonium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Biphenylbis(diazonium) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Azo Dyes

One of the primary applications of 4,4'-Biphenylbis(diazonium) is in the synthesis of azo dyes. These dyes are characterized by their vivid colors and are extensively used in textiles, food, and cosmetics. The diazonium compound acts as a coupling agent in the formation of azo linkages between aromatic compounds.

Case Study: Azo Coupling Reactions

A study demonstrated that the reaction between 4,4'-Biphenylbis(diazonium) and various aromatic compounds resulted in high yields of azo-coupling products. The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the nature of the substrates involved .

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1,3-Dimethoxybenzene | 85 | 12 |

| Para-methoxy benzene | 90 | 24 |

| Aniline | 95 | 6 |

Conjugation for Immunoassays

4,4'-Biphenylbis(diazonium) has been investigated for its potential to conjugate antigens to red blood cells, enhancing the sensitivity of immunoassays. In experiments, this compound was found to replace traditional reagents like bisdiazotized benzidine (BDB) effectively.

- Study Findings : The conjugation experiments showed that optimal conditions could be established for preparing red blood cells coated with specific antigens. The antibody content could be accurately determined using indirect passive hemolysis tests .

Histological Staining

The compound is also utilized as a histological dye, particularly in detecting marijuana metabolites in urine samples. Its role as a histological agent underscores its importance in forensic science and clinical diagnostics .

Novel Compound Synthesis

Research has shown that 4,4'-Biphenylbis(diazonium) can be employed in the synthesis of novel compounds with potential pharmaceutical applications. For instance, derivatives synthesized from this diazonium salt exhibit anti-proliferative activities against cancer cell lines.

特性

CAS番号 |

5957-03-9 |

|---|---|

分子式 |

C12H8N4+2 |

分子量 |

208.22 g/mol |

IUPAC名 |

4-(4-diazoniophenyl)benzenediazonium |

InChI |

InChI=1S/C12H8N4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10/h1-8H/q+2 |

InChIキー |

HJBUBXIDMQBSQW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |

同義語 |

BDB bis(diazo)benzidine bis-diazotized benzidine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。